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Compound of Interest

Compound Name: 2,4-Dibromo-5-methoxytoluene

Cat. No.: B1345663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2,4-
Dibromo-5-methoxytoluene and its related derivatives. The information is intended to assist

in the identification, characterization, and quality control of these compounds, which are

valuable intermediates in organic synthesis and drug discovery. While experimental data for

2,4-Dibromo-5-methoxytoluene is limited in publicly accessible databases, this guide

compiles predicted data alongside experimental data for isomeric and structurally similar

compounds to provide a valuable reference.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2,4-Dibromo-5-
methoxytoluene and its derivatives.

¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms. In the case of 2,4-Dibromo-5-methoxytoluene, the chemical shifts of the

aromatic protons, the methoxy group, and the methyl group are key identifiers.
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Compound Ar-H (ppm)
-OCH₃
(ppm)

-CH₃ (ppm) Solvent Data Type

2,4-Dibromo-

5-

methoxytolue

ne

7.0 - 7.5 (s,

1H), 6.8 - 7.2

(s, 1H)

3.8 - 4.0 (s,

3H)

2.2 - 2.5 (s,

3H)
- Predicted

2,4-

Dibromoaniso

le

7.68 (d, 1H),

7.35 (dd, 1H),

6.85 (d, 1H)

3.88 (s, 3H) - CDCl₃ Experimental

2,4-Dibromo-

1,3-

dimethoxy-5-

methylbenze

ne[1]

6.42 (s, 1H) 3.90 (s, 6H) 2.61 (s, 3H) CDCl₃
Experimental[

1]

4-

Methylanisole

7.07 (d, 2H),

6.79 (d, 2H)
3.73 (s, 3H) 2.26 (s, 3H) CDCl₃

Experimental[

2]

Note: s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the

carbon skeleton of a molecule. The chemical shifts of the aromatic carbons, as well as the

methoxy and methyl carbons, are characteristic.
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Compo
und

Ar-C
(ppm)

Ar-C-Br
(ppm)

Ar-C-O
(ppm)

-OCH₃
(ppm)

-CH₃
(ppm)

Solvent
Data
Type

2,4-

Dibromo-

5-

methoxyt

oluene

~110-140 ~110-125 ~150-160 ~55-60 ~20 - Predicted

2,4-

Dibromo-

1,3-

dimethox

y-5-

methylbe

nzene[1]

95.0,

105.9,

139.4

105.9 155.9 56.7 24.3 CDCl₃
Experime

ntal[1]

4-

Methylani

sole[2]

113.81,

129.94
- 157.65 55.15 20.41 CDCl₃

Experime

ntal[2]

IR Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Key

vibrational frequencies for 2,4-Dibromo-5-methoxytoluene and related compounds are

presented below.
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Compound
C-H
aromatic
(cm⁻¹)

C=C
aromatic
(cm⁻¹)

C-O ether
(cm⁻¹)

C-Br (cm⁻¹) Data Type

2,4-Dibromo-

5-

methoxytolue

ne

~3100-3000 ~1600-1450 ~1250-1000 ~700-500 Predicted

2,6-Dibromo-

4-

methoxytolue

ne[3]

~3000 ~1570, 1460 ~1230, 1040 Not specified

Experimental

(Gas Phase)

[3]

2,4-

Dibromoaniso

le

Not specified ~1580, 1470 ~1240, 1030 Not specified Experimental

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The presence of two bromine atoms in 2,4-Dibromo-5-methoxytoluene
results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺).

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key m/z values Data Type

2,4-Dibromo-5-

methoxytoluene[

4]

C₈H₈Br₂O 279.96

[M]⁺: 278, 280,

282 (1:2:1 ratio);

[M+H]⁺: 279,

281, 283

Predicted[4]

2,6-Dibromo-4-

methoxytoluene[

5]

C₈H₈Br₂O 279.96
[M]⁺: 278, 280,

282
Experimental[5]

2,4-

Dibromoanisole
C₇H₆Br₂O 265.93

[M]⁺: 264, 266,

268
Experimental
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Experimental Protocols
Standard protocols for the spectroscopic analysis of aromatic compounds are provided below.

Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 300-500 MHz

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR

crystal.

Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and

press into a thin pellet.

Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography

(LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and fragmentation pattern, which can aid in structure elucidation.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like a 2,4-Dibromo-5-methoxytoluene derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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